molecular formula C13H17ClN2O2 B11769160 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B11769160
M. Wt: 268.74 g/mol
InChI Key: HPBKLSIBJLTKFU-UHFFFAOYSA-N
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Description

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro substituent and a Boc (tert-butoxycarbonyl) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,7-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the Boc-protected compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to modify the tetrahydro ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted naphthyridine derivatives.

    Deprotection: Formation of the free amine.

    Oxidation: Formation of oxidized naphthyridine derivatives.

    Reduction: Formation of reduced naphthyridine derivatives.

Scientific Research Applications

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological activity. The presence of the Boc group can enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
  • 7-Boc-4-chloro-1,7-naphthyridine
  • 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives

Uniqueness

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine stands out due to the presence of both the chloro and Boc groups, which confer unique reactivity and stability. This combination makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.

Properties

IUPAC Name

tert-butyl 4-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKLSIBJLTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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